molecular formula C9H6N2O3 B12326603 3-Nitro-4H-quinolizin-4-one

3-Nitro-4H-quinolizin-4-one

Cat. No.: B12326603
M. Wt: 190.16 g/mol
InChI Key: OGTHLHYCNZBXOS-UHFFFAOYSA-N
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Description

3-Nitro-4H-quinolizin-4-one is a heterocyclic compound with a unique structure that includes a nitrogen atom at the ring junction This compound is part of the quinolizinone family, which is known for its interesting physicochemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-substituted 4H-quinolizin-4-ones involves the use of an alkyne substrate control strategy. This method is known for its good selectivity and high efficiency, with yields up to 93% . The reaction conditions are mild and cost-efficient, making it suitable for large-scale production. Another approach involves ring-closing metathesis, which allows for the synthesis of substituted quinolizin-4-ones with unusual substitution patterns .

Industrial Production Methods

Industrial production of 3-nitro-4H-quinolizin-4-one typically involves scalable methods such as the alkyne substrate control strategy. This method’s broad substrate scope and ease of scale-up make it ideal for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4H-quinolizin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The nitro group at the 3-position is particularly reactive, making it a key site for these reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are typically employed.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups at the 3-position.

Mechanism of Action

The mechanism by which 3-nitro-4H-quinolizin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can selectively activate certain receptors or inhibit enzymes like HIV integrase and phosphoinositide-3-kinase (PI3K) . The nitro group plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of the target molecules.

Comparison with Similar Compounds

3-Nitro-4H-quinolizin-4-one can be compared with other similar compounds, such as:

The presence of the nitro group in this compound makes it unique, enhancing its reactivity and expanding its range of applications in various fields.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-nitroquinolizin-4-one

InChI

InChI=1S/C9H6N2O3/c12-9-8(11(13)14)5-4-7-3-1-2-6-10(7)9/h1-6H

InChI Key

OGTHLHYCNZBXOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC=C(C(=O)N2C=C1)[N+](=O)[O-]

Origin of Product

United States

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